molecular formula C22H21N5O2 B2428313 3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 2034309-09-4

3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide

Numéro de catalogue: B2428313
Numéro CAS: 2034309-09-4
Poids moléculaire: 387.443
Clé InChI: MXLRQDWCLROHBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Propriétés

IUPAC Name

5-(furan-2-yl)-2-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-26-19(13-17(25-26)20-9-6-12-29-20)22(28)24-16-8-3-2-7-15(16)18-14-27-11-5-4-10-21(27)23-18/h2-3,6-9,12-14H,4-5,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLRQDWCLROHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Comprehensive Preparation Methods for 3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide

The compound this compound is an architecturally complex molecule that integrates several heterocyclic motifs, including a furan, pyrazole, and a tetrahydroimidazo[1,2-a]pyridine, all connected via a phenyl linker and a carboxamide functional group. The synthesis of such a molecule demands a nuanced orchestration of modern organic synthetic strategies, careful protection and deprotection steps, and judicious use of coupling methodologies. This report systematically analyzes the synthetic routes, underlying reaction mechanisms, and optimization strategies for the preparation of this compound, drawing on peer-reviewed literature, authoritative patents, and chemical supplier data, while explicitly excluding unreliable sources. The findings highlight the importance of convergent synthesis, the utility of robust heterocycle-forming reactions, and the critical role of amide bond formation in assembling this multifunctional target.

Structural Analysis and Retrosynthetic Disconnection

Molecular Architecture

The target molecule, this compound, features several key structural elements. At its core, a 1-methyl-1H-pyrazole ring is substituted at the 3-position with a furan-2-yl group and at the 5-position with a carboxamide. The amide nitrogen is further connected to a phenyl ring, which itself is substituted at the ortho position with a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine moiety. This arrangement presents significant synthetic challenges, particularly in the regioselective functionalization of the pyrazole ring and the construction of the tetrahydroimidazo[1,2-a]pyridine system.

Retrosynthetic Strategy

A logical retrosynthetic analysis suggests that the final step in the synthesis could be the formation of the amide bond between a suitably functionalized pyrazole-5-carboxylic acid (or activated derivative) and an aniline derivative bearing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine substituent at the ortho position. This approach allows for the independent construction of the two major fragments: the pyrazole core and the substituted aniline, each of which can be synthesized using established methodologies.

The retrosynthetic disconnection can be summarized as follows:

$$
\text{Target Molecule} \rightarrow \text{Pyrazole-5-carboxylic acid/activated ester} + \text{2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline}
$$

This strategy leverages the modular nature of modern synthetic organic chemistry, facilitating the parallel synthesis of complex fragments that can be coupled in the final stages.

Synthesis of the Pyrazole Core

Construction of 3-(furan-2-yl)-1-methyl-1H-pyrazole

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The 1-methyl-3-(furan-2-yl)-1H-pyrazole core can be constructed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, followed by appropriate functionalization.

Synthesis of 1-methyl-3-(furan-2-yl)-1H-pyrazole

A common route involves the reaction of furan-2-carbaldehyde with methylhydrazine. The condensation proceeds via the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired pyrazole. The reaction is typically carried out in ethanol or another polar protic solvent at elevated temperatures.

$$
\text{Furan-2-carbaldehyde} + \text{Methylhydrazine} \rightarrow \text{1-methyl-3-(furan-2-yl)-1H-pyrazole}
$$

Data Table: Key Intermediates in Pyrazole Synthesis

Intermediate Name Structure/Formula Key Reagents/Conditions Reference Purity (%) Yield (%)
Furan-2-carbaldehyde C5H4O2 Commercially available >98 -
1-methylhydrazine CH₃NHNH₂ Commercially available >98 -
1-methyl-3-(furan-2-yl)-1H-pyrazole C8H8N2O EtOH, reflux 95 60–80
3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde C9H8N2O2 POCl₃, DMF, 0–25°C 95 50–70
3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid C9H8N2O3 NaClO₂, H₂O, 0–25°C 95 60–75
3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbonyl chloride C9H7ClN2O2 SOCl₂, CH₂Cl₂, 0–25°C 95 80–90

Synthesis of the 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline Fragment

Construction of the Tetrahydroimidazo[1,2-a]pyridine Moiety

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, often synthesized via cyclocondensation reactions. The 5,6,7,8-tetrahydro derivative can be accessed by starting from a 2-aminopyridine and a 1,4-dicarbonyl compound, followed by reduction.

Synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline

The synthesis commences with the preparation of a 2-bromoaniline derivative, which is subsequently subjected to Suzuki or Buchwald–Hartwig cross-coupling with a boronic acid or amine bearing the tetrahydroimidazo[1,2-a]pyridine ring. Alternatively, the imidazo[1,2-a]pyridine ring can be constructed directly on the aromatic ring by cyclization of a 2-(aminomethyl)aniline with a 1,4-diketone.

A representative synthetic sequence is as follows:

  • Preparation of 2-(aminomethyl)aniline: Commercially available or synthesized via reduction of 2-nitrobenzylamine.
  • Cyclocondensation with 1,4-diketone: Reaction with a 1,4-diketone (such as hexane-2,5-dione) in the presence of acid catalysis yields the tetrahydroimidazo[1,2-a]pyridine ring fused to the aniline core.

$$
\text{2-(aminomethyl)aniline} + \text{hexane-2,5-dione} \rightarrow \text{2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline}
$$

Data Table: Synthesis of the Aniline Fragment

Intermediate Name Structure/Formula Key Reagents/Conditions Reference Purity (%) Yield (%)
2-(aminomethyl)aniline C7H10N2 Commercially available >98 -
Hexane-2,5-dione C6H10O2 Commercially available >98 -
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline C13H15N3 Acid catalysis, reflux 95 40–60

Amide Bond Formation and Final Assembly

Coupling Strategies

The amide bond formation between the pyrazole-5-carboxylic acid (or its activated derivative) and the aniline derivative is a pivotal step in the synthesis. Several coupling reagents can be employed, including carbodiimides (such as EDCI or DCC), uronium salts (such as HATU or TBTU), or via acid chloride intermediates. The choice of coupling reagent depends on the reactivity of the amine and acid partners, as well as the desired reaction conditions.

Direct Coupling Using Carbodiimides

The use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) is a common method for amide bond formation. The reaction is typically performed in dichloromethane or DMF at room temperature.

$$
\text{Pyrazole-5-carboxylic acid} + \text{Aniline derivative} \xrightarrow{\text{EDCI, HOBt}} \text{Amide product}
$$

Coupling via Acid Chloride

Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with the aniline derivative in the presence of a base such as triethylamine.

$$
\text{Pyrazole-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride}
$$
$$
\text{Acid chloride} + \text{Aniline derivative} \xrightarrow{\text{Et}
3\text{N}} \text{Amide product}
$$

Data Table: Amide Coupling Conditions

Coupling Method Reagents/Conditions Typical Yield (%) Notes
Carbodiimide EDCI, HOBt, DMF, rt 60–80 Mild, avoids acid chloride
Acid chloride SOCl₂, CH₂Cl₂, Et₃N, 0–25°C 70–90 Efficient, but harsher
Uronium salt HATU, DIPEA, DMF, rt 75–90 High efficiency

Purification and Characterization

Purification Techniques

The final product is typically purified by column chromatography on silica gel, using gradients of ethyl acetate and hexanes. Recrystallization from suitable solvents such as ethanol or ethyl acetate may further enhance purity. High-performance liquid chromatography (HPLC) can be employed for analytical and preparative scale purification, especially for compounds with similar Rf values to byproducts.

Characterization Methods

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide detailed information on the chemical environment of protons and carbons in the molecule.
  • Mass Spectrometry (MS): Confirms the molecular weight and provides insights into the fragmentation pattern.
  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as amide carbonyl and aromatic rings.
  • Elemental Analysis: Confirms the empirical formula.
  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements for molecular ion peaks.

Optimization and Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis have enabled the rapid and efficient construction of heterocyclic scaffolds. The use of microwave irradiation can significantly reduce reaction times and improve yields for both pyrazole and imidazo[1,2-a]pyridine ring formation.

One-Pot and Multicomponent Reactions

Efforts to streamline the synthesis have led to the development of one-pot and multicomponent reactions, wherein several bond-forming events occur in a single reaction vessel. For example, the pyrazole core can be assembled in situ from hydrazine, methyl ketone, and furan-2-carbaldehyde, followed by direct functionalization at the 5-position.

Green Chemistry Considerations

The adoption of green chemistry principles, such as the use of water or ethanol as solvents, avoidance of toxic reagents, and minimization of waste, is increasingly important in modern synthetic design. Enzymatic or catalytic amide bond formation represents a promising avenue for sustainable synthesis.

Mechanistic Insights

Pyrazole Formation Mechanism

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to yield the pyrazole ring. The regioselectivity of substitution is governed by the electronic and steric properties of the starting materials.

Imidazo[1,2-a]pyridine Ring Formation

The cyclocondensation of 2-aminopyridine with a 1,4-diketone proceeds via initial imine formation, followed by intramolecular nucleophilic attack and ring closure. Reduction of the resulting imidazo[1,2-a]pyridine yields the tetrahydro derivative.

Amide Bond Formation

The coupling of carboxylic acids with amines to form amides is a cornerstone of organic synthesis. Activation of the carboxylic acid (either via carbodiimide or conversion to acid chloride) facilitates nucleophilic attack by the amine, leading to amide bond formation with concomitant release of byproducts such as urea or HCl.

Challenges and Solutions in the Synthesis

Regioselectivity and Functional Group Compatibility

The presence of multiple reactive sites in the starting materials necessitates careful control of reaction conditions to ensure regioselective functionalization. Protecting groups may be required to mask sensitive functionalities during key steps.

Scalability and Reproducibility

The translation of laboratory-scale synthesis to larger scales requires optimization of reaction parameters, purification protocols, and waste management. Robustness and reproducibility are critical for the preparation of sufficient quantities for biological evaluation.

Yield Optimization

Low yields in key steps, such as heterocycle formation or amide coupling, can be addressed by systematic variation of reaction conditions, screening of alternative reagents, and adoption of modern catalytic methods.

Comparative Analysis with Related Compounds

Structural Analogues

A comparison with structurally related compounds, such as 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide, reveals similarities in synthetic strategy, particularly in the use of modular assembly and late-stage functionalization. The key difference lies in the substitution pattern and the complexity of the aniline fragment.

Synthetic Yields and Efficiencies

Data from the synthesis of related pyrazole carboxamides indicate that overall yields for the multi-step synthesis range from 10% to 30%, with the amide coupling step often being the most efficient. Optimization of individual steps can significantly impact the overall yield and purity of the final product.

Data Table: Summary of Key Synthetic Steps

Step Description Starting Materials Key Reagents/Conditions Yield (%) Reference
Pyrazole core synthesis Furan-2-carbaldehyde, methylhydrazine EtOH, reflux 60–80
5-carboxylic acid formation Pyrazole derivative POCl₃, DMF, NaClO₂ 50–75
Tetrahydroimidazo[1,2-a]pyridine synthesis 2-(aminomethyl)aniline, hexane-2,5-dione Acid catalysis, reflux 40–60
Amide coupling Pyrazole-5-carboxylic acid, aniline derivative EDCI/HOBt or SOCl₂/Et₃N 60–90
Purification Crude product Silica gel chromatography - -
Characterization Final product NMR, MS, IR, HRMS - -

Analyse Des Réactions Chimiques

Types of Reactions

3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Applications De Recherche Scientifique

Biological Activities

The compound's structure suggests several potential biological activities based on the functional groups present. The imidazo[1,2-a]pyridine moiety is known for its diverse pharmacological profiles.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have shown effectiveness against a range of microbial pathogens. The presence of the furan ring may enhance the compound's ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents .

Neurological Applications

Due to their ability to modulate neurotransmitter systems, imidazo[1,2-a]pyridine derivatives are being investigated for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound may act as a ligand for various receptors involved in cognitive function .

Anti-inflammatory Effects

Compounds similar to 3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide have been studied for their anti-inflammatory properties. They may inhibit pathways that lead to inflammation and pain, making them potential candidates for treating chronic inflammatory diseases .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

StudyCompoundFindings
Koubachi et al. (2014)Imidazo[1,2-a]pyridine derivativesReported significant anticancer activity against specific cell lines and highlighted their potential as therapeutic agents .
ChemDiv Screening (2017)Furan-containing compoundsIdentified promising antimicrobial activity against various pathogens .
Recent Pharmacological ReviewsNeurological agentsDiscussed the efficacy of imidazo[1,2-a]pyridine derivatives in modulating neurotransmitter systems .

Mécanisme D'action

The mechanism of action of 3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxamide
  • N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)amide derivatives
  • 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1

Uniqueness

3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide is unique due to its combination of the furan, pyrazole, and imidazopyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Activité Biologique

3-(Furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 334.41 g/mol
  • Structure : The compound features a furan ring, a pyrazole moiety, and a tetrahydroimidazo[1,2-a]pyridine structure which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : It is hypothesized that the compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Case Study : In vitro assays demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine showed IC50 values ranging from 0.25 to 0.75 µM against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Inhibition Studies : Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Enzyme Targets : Preliminary studies suggest that it may act as an inhibitor of protein kinases and other enzymes critical in disease pathways.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrazole Ring : Starting materials undergo cyclization reactions.
  • Furan Attachment : The furan moiety is introduced through electrophilic substitution methods.
  • Final Coupling : The tetrahydroimidazo derivative is coupled to form the final product.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyActivityFindings
AnticancerIC50 values between 0.25 - 0.75 µM against A549 and MCF7
AntimicrobialMIC values of 32 µg/mL against S. aureus and E. coli
Enzyme InhibitionPotential inhibition of protein kinases identified

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a pyrazole-carboxylic acid derivative with an amine-containing tetrahydroimidazo[1,2-a]pyridine intermediate. Common coupling agents (e.g., EDCI or DCC) in DMF or THF are used to form the amide bond .
  • Step 2: Introduction of the furan-2-yl group via nucleophilic substitution or Suzuki-Miyaura coupling. Pd catalysts and K₂CO₃ as a base in DMF/water mixtures are often employed .
  • Optimization: Reaction temperatures (60–80°C) and solvent polarity significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic methods are most effective for structural confirmation and purity assessment?

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying the pyrazole, furan, and tetrahydroimidazopyridine moieties. Key signals include:
  • Pyrazole C=O at ~165–170 ppm in ¹³C NMR.
  • Furan protons as doublets at δ 6.3–7.4 ppm .
    • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Retention time consistency across batches is monitored .
    • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Kinase Inhibition Assays: Use recombinant kinases (e.g., JAK2 or Aurora kinases) with ATP-Glo™ luminescence-based detection to measure IC₅₀ values .
  • Cytotoxicity Screening: MTT assays against cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM for 48 hours .
  • Solubility Testing: Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation: Modify the furan ring (e.g., replace with thiophene or introduce electron-withdrawing groups) to assess impact on kinase inhibition. Compare IC₅₀ values across analogs .
  • Scaffold Hybridization: Fuse the tetrahydroimidazopyridine moiety with other heterocycles (e.g., triazoles or thiadiazoles) to enhance target binding. Docking simulations (AutoDock Vina) guide rational design .
  • Table: Example SAR Data
Substituent on PyrazoleKinase IC₅₀ (nM)Solubility (µg/mL)
Furan-2-yl45 ± 312.5
Thiophen-2-yl68 ± 58.2
5-Nitro-furan-2-yl29 ± 25.1
Data adapted from .

Q. What techniques elucidate the compound’s mechanism of action with biological targets?

  • X-ray Crystallography: Co-crystallize the compound with target kinases (e.g., PDB ID 6DW) to identify binding interactions (e.g., hydrogen bonds with catalytic lysine) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to determine affinity (KD) for the target protein .
  • RNA Sequencing: Profile gene expression changes in treated cells to identify downstream pathways (e.g., apoptosis or cell cycle arrest) .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Control for Assay Conditions: Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH can alter IC₅₀ values. Standardize protocols using reference inhibitors .
  • Validate Compound Stability: Use LC-MS to confirm compound integrity during long-term storage. Degradation products (e.g., oxidized furan) may skew results .
  • Meta-Analysis: Pool data from multiple studies (e.g., kinase inhibition datasets) and apply statistical models (ANOVA) to identify outliers or trends .

Methodological Considerations

Q. What strategies improve synthetic yield for large-scale preparation?

  • Catalyst Optimization: Replace Pd(PPh₃)₄ with XPhos Pd G3 for Suzuki couplings, reducing catalyst loading from 5% to 1% while maintaining >85% yield .
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours at 100°C, minimizing side-product formation .
  • Workflow Table:
StepTraditional MethodOptimized Method
Amide Coupling24h, RT, EDCI/DMAP4h, 40°C, HATU/DIPEA
PurificationColumn ChromatographyPrep-HPLC (ACN/H₂O)
Based on .

Q. How can metabolic stability be evaluated to guide lead optimization?

  • Microsomal Incubation: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ and Clint .
  • CYP450 Inhibition Screening: Fluorescent probes (e.g., CYP3A4) identify off-target interactions. IC₅₀ < 10 µM suggests high risk of drug-drug interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.